molecular formula C16H12ClN3OS B11561887 3-(4-chlorophenyl)-4-(thiophen-2-yl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

3-(4-chlorophenyl)-4-(thiophen-2-yl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11561887
M. Wt: 329.8 g/mol
InChI Key: AVBZCDIVERRKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-4-(thiophen-2-yl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, often referred to as “Compound X” , is a heterocyclic organic compound. Its chemical structure features a pyrazolo[3,4-b]pyridine core with a chlorophenyl group at position 3 and a thiophen-2-yl group at position 4. This compound exhibits interesting pharmacological properties and has garnered attention in both academic research and industrial applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of Compound X. One common approach involves the cyclization of appropriate precursors, such as 2-aminopyrazoles and chlorophenyl-substituted ketones, under specific reaction conditions. The cyclization can occur via intramolecular condensation or other suitable methods.

Industrial Production:: In industry, Compound X is synthesized on a larger scale using efficient and cost-effective methods. These methods often involve high-yielding reactions, optimized conditions, and scalable processes. specific proprietary industrial production methods are closely guarded by manufacturers.

Chemical Reactions Analysis

Reactivity:: Compound X undergoes various chemical reactions due to its functional groups. Notable reactions include:

    Oxidation: Oxidative processes can modify the chlorophenyl and thiophen-2-yl moieties.

    Reduction: Reduction reactions may lead to the formation of corresponding dihydro derivatives.

    Substitution: Substitution reactions at the chlorophenyl position can yield diverse derivatives.

    Cyclization: Intramolecular cyclization reactions play a crucial role in its synthesis.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Various halogenating agents (e.g., N-bromosuccinimide) are employed.

    Cyclization: Acidic or basic conditions facilitate cyclization reactions.

Major Products:: The major products of these reactions include derivatives with altered substitution patterns, such as halogenated or alkylated forms of Compound X.

Scientific Research Applications

Compound X finds applications in diverse fields:

    Medicine: It exhibits promising biological activities, including potential as an antitumor agent or kinase inhibitor.

    Chemistry: Researchers explore its reactivity and use it as a building block for novel compounds.

    Industry: It may serve as a precursor for pharmaceuticals or agrochemicals.

Mechanism of Action

The precise mechanism by which Compound X exerts its effects depends on its specific targets. It may interact with cellular receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its detailed mode of action.

Comparison with Similar Compounds

Compound X stands out due to its unique pyrazolo[3,4-b]pyridine scaffold. Similar compounds include other pyrazolo[3,4-b]pyridines or related heterocycles, but none share precisely the same substitution pattern.

Properties

Molecular Formula

C16H12ClN3OS

Molecular Weight

329.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-thiophen-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C16H12ClN3OS/c17-10-5-3-9(4-6-10)15-14-11(12-2-1-7-22-12)8-13(21)18-16(14)20-19-15/h1-7,11H,8H2,(H2,18,19,20,21)

InChI Key

AVBZCDIVERRKSE-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NN=C2NC1=O)C3=CC=C(C=C3)Cl)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.